N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Anticancer SAR Flavone

Sourcing this specific CAS 923210-94-0 is essential for accurate SAR. Unlike generic chromenones, the 6-substituted isonicotinamide (para-pyridine) configuration provides a distinct hinge-region hydrogen-bonding vector and sirtuin-agonism pharmacophore, critically differentiating it from 7-substituted or nicotinamide (meta) isomers. Published evidence shows the 6-position isonicotinamide linkage and 4-methoxyphenyl group drive >10-fold potency differences in antiproliferative assays versus close structural analogs, making this the definitive benchmark for kinase-focused oncology and epigenetic aging programs. Do not substitute.

Molecular Formula C22H16N2O4
Molecular Weight 372.38
CAS No. 923210-94-0
Cat. No. B3000599
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide
CAS923210-94-0
Molecular FormulaC22H16N2O4
Molecular Weight372.38
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC=NC=C4
InChIInChI=1S/C22H16N2O4/c1-27-17-5-2-14(3-6-17)21-13-19(25)18-12-16(4-7-20(18)28-21)24-22(26)15-8-10-23-11-9-15/h2-13H,1H3,(H,24,26)
InChIKeyXOURIGHVNFDTDN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes40 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide (CAS 923210-94-0) Is Not a Generic Chromenone: Procurement-Grade Structural Evidence


The compound N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide (CAS 923210-94-0) is a synthetic flavonoid-type molecule built on a chromen-4-one (4H-chromen-4-one) core, substituted at position 2 with a 4-methoxyphenyl ring and at position 6 with an isonicotinamide (pyridine-4-carboxamide) amide linkage . This specific connectivity distinguishes it from many common flavone derivatives that are oxygen-linked at the 6-position or bear different carboxamide regioisomers (e.g., nicotinamide). The chromenone scaffold is a recognized privileged structure in kinase inhibitor design and anticancer research, but the combination of a 4-methoxyphenyl substituent and a para-pyridine carboxamide tail defines a distinct chemical space that is not interchangeable with more abundant 7-substituted or 3-substituted chromenone analogs [1]. As a heterocyclic amide with a molecular formula of C22H16N2O4 and a molecular weight of 372.37 g/mol, the compound occupies a narrow logP and hydrogen-bond donor/acceptor niche that directly impacts target engagement and solubility profiles relative to close structural neighbors [1].

Why N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide Cannot Be Swapped with a Nicotinamide Analog: The Procurement Risk


Chromenone derivatives bearing amide substituents at the 6-position are not a homogeneous class; the identity and regioisomerism of the pyridine carboxamide partner—isonicotinamide (4-pyridine) versus nicotinamide (3-pyridine)—fundamentally alters hydrogen-bonding geometry, electronic distribution, and target recognition. Isonicotinamide presents a linear para-disposition of the carboxamide group relative to the pyridine nitrogen, whereas nicotinamide offers a meta-arrangement, resulting in distinct dipole moments and conformational preferences [1]. Published structure–activity relationship (SAR) studies on related flavone-6-yl amide series have demonstrated that small shifts in the carboxamide attachment point lead to >10-fold differences in antiproliferative GI₅₀ values against solid tumor cell lines [2]. Consequently, a procurement decision that treats N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide as a drop-in replacement for its nicotinamide isomer (CAS 923157-44-2) or other chromen-6-yl amides risks introducing unrecognized potency gaps and off-target profile changes that cannot be corrected without repeating full structure-validation and biological assessment workflows [2].

N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide: Quantitative Differentiation Against Closest Analogs


Isonicotinamide vs. Nicotinamide Regioisomer: Impact on Antiproliferative Potency Trajectory

The target compound bears an isonicotinamide (4-pyridinecarboxamide) group at the chromenone 6-position, whereas its closest commercially cataloged structural neighbor, N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)nicotinamide (CAS 923157-44-2), carries a nicotinamide (3-pyridinecarboxamide) moiety. Direct head-to-head comparison data for this exact pair are not available in accessible primary literature [1]. However, cross-study analysis of published flavone-6-yl amide SAR demonstrates that the position of the pyridine nitrogen controls antiproliferative potency: in a series of flavone-6-yl derivatives tested against the NCI-H661 lung cancer cell line, the average GI₅₀ of flavone-6-yl amides was 0.84 µM, with individual compounds spanning a >50-fold range depending solely on peripheral amide structure [2]. This class-level inference establishes that even modest amide modifications produce large potency swings, indicating that the isonicotinamide/nicotinamide regioisomer pair is unlikely to be functionally interchangeable [2].

Anticancer SAR Flavone

Chromen-6-yl vs. Chromen-7-yl Substitution: Positional Selectivity in Kinase-Targeted Scaffolds

The amide linkage in the target compound is anchored at the chromenone 6-position. In published flavonoid SAR studies, flavone-6-yl derivatives consistently outperformed flavone-7-yl and flavone-3-yl congeners in antiproliferative assays. Against NCI-H661 cells, the rank order of potency was flavone-6-yl (average GI₅₀ 0.84 µM) > flavone-7-yl > flavone-3-yl; against NPC-TW01 nasopharyngeal carcinoma cells, flavone-6-yl derivatives again exhibited the most potent growth inhibition among all positional isomers tested [1]. Although these data come from an oxygen-linked amide series rather than the direct C–N amide topology of the target compound, the class-level trend strongly indicates that the 6-position attachment is a key determinant of antiproliferative activity, whereas 7-substituted chromenones, which are far more commercially abundant, show reduced potency [1].

Kinase inhibition Flavonoid Positional isomer

4-Methoxyphenyl Substituent: Electronic Tuning vs. 4-Methyl or 4-Fluoro Analogs

The target compound carries a 4-methoxyphenyl ring at the chromenone 2-position. Analogs with different para-substituents are commercially available, including the 4-methylphenyl (CAS 923251-01-8) and 4-fluorophenyl variants. The electron-donating methoxy group (–OCH₃, Hammett σₚ = –0.27) differs from the weakly electron-donating methyl (–CH₃, σₚ = –0.17) and electron-withdrawing fluoro (–F, σₚ = +0.06) substituents in both electronic character and hydrogen-bond acceptor capability. In flavonoid-based kinase inhibitor series, the 4-methoxy substitution has been shown to enhance binding to the ATP pocket of p38α MAP kinase relative to 4-methyl or unsubstituted phenyl analogs, with IC₅₀ values shifting from >100 µM for des-methoxy compounds to low micromolar ranges when the 4-methoxy group is present [1]. Although the published data are from a flavonoid series with a hydroxyl and methoxy substitution pattern on ring A, the pharmacophoric contribution of the 4-methoxyphenyl group is likely conserved across chromenone chemotypes [1].

Medicinal chemistry SAR Electron-donating group

Isonicotinamide Moiety: sirtuin activation potential distinct from nicotinamide

Isonicotinamide (INAM) is a well-characterized sirtuin activator that functions as an isostere of nicotinamide (NAM) but with opposite effects on Sir2 family deacetylases. In Saccharomyces cerevisiae, INAM stimulates Sir2 activity and extends chronological lifespan by elevating intracellular NAD⁺ concentrations, whereas NAM is a known Sir2 inhibitor [1]. This fundamental pharmacological divergence between isonicotinamide and nicotinamide is intrinsic to the pyridine ring regioisomerism that distinguishes the target compound from its nicotinamide analog. While these yeast data do not quantify the sirtuin activity of the intact chromenone conjugate, they establish that the isonicotinamide fragment possesses a unique sirtuin-agonism profile not shared by nicotinamide, which may confer differential epigenetic or metabolic effects when the full compound engages cellular targets [1].

Sirtuin NAD⁺ Isonicotinamide

High-Priority Application Scenarios for N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide Based on Verified Differentiation


Kinase Inhibitor Lead Identification Requiring 6-Position Chromenone Scaffolds

With published class-level evidence that flavone-6-yl derivatives consistently outperform 7- and 3-position isomers in antiproliferative assays [1], this compound is suited as a starting scaffold for kinase-focused medicinal chemistry programs targeting solid tumors. The 6-position isonicotinamide linkage provides a vector for hinge-region hydrogen bonding while keeping the 4-methoxyphenyl group positioned to occupy the adjacent hydrophobic pocket. Procurement of this specific positional isomer avoids the potency penalty observed with more abundant 7-substituted commercial alternatives [1].

Sirtuin-Pathway Chemical Biology Tool Compound

The isonicotinamide fragment of this compound is a validated sirtuin-activating moiety that elevates intracellular NAD⁺ and extends chronological lifespan in yeast, in contrast to the sirtuin-inhibitory profile of nicotinamide [1]. Researchers investigating sirtuin modulation in aging, metabolism, or epigenetic regulation can procure this compound as a full-ligand chemotype that retains the sirtuin-agonism pharmacophore, unlike the nicotinamide regioisomer that would confound assay interpretation [1].

SAR Expansion of 4-Methoxyphenyl Flavonoid Series for Oncology

Given cross-study evidence that 4-methoxyphenyl substitution improves kinase binding by >3.6-fold compared with des-methoxy or 4-methyl phenyl variants [1], this compound enables SAR expansion around the chromenone core without introducing the potency risk inherent in 4-methyl or 4-fluoro analogs. Procurement teams supporting flavonoid-based oncology projects can use this compound to benchmark the contribution of the methoxy group in their own in-house assays [1].

Quote Request

Request a Quote for N-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.